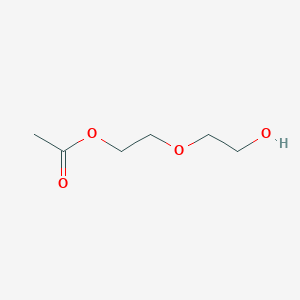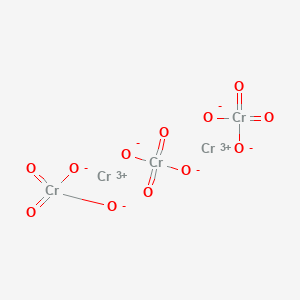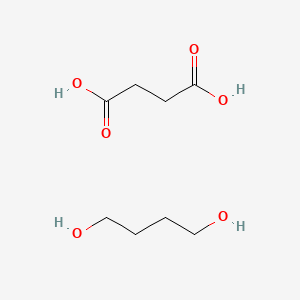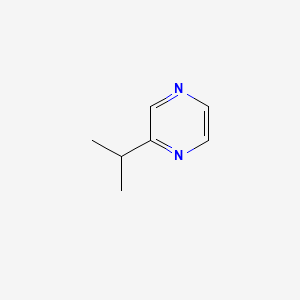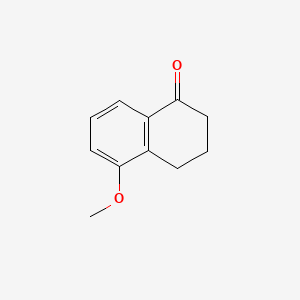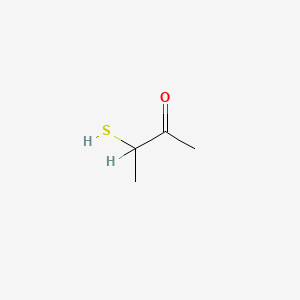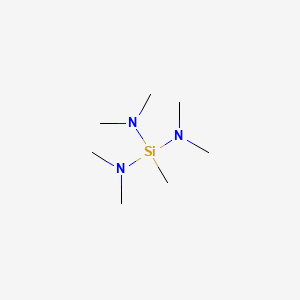
三(二甲氨基)甲基硅烷
描述
Tris(dimethylamino)methylsilane: is an organosilicon compound with the molecular formula C7H21N3Si . It is a colorless liquid that is used in various chemical processes, particularly in the field of materials science and surface modification. The compound is known for its ability to form strong bonds with silicon dioxide surfaces, making it valuable in applications such as atomic layer deposition and surface functionalization.
科学研究应用
Tris(dimethylamino)methylsilane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Materials Science: The compound is employed in atomic layer deposition processes to create thin films of silicon-containing materials on various substrates.
Biology and Medicine: Tris(dimethylamino)methylsilane is used in the functionalization of surfaces for biomedical applications, such as the development of biosensors and drug delivery systems.
Industry: It is utilized in the production of hydrophobic and hydrophilic coatings, as well as in the modification of surfaces to improve adhesion and durability.
作用机制
Target of Action
Tris(dimethylamino)methylsilane is primarily used as an organosilicon source for the deposition of various thin films . It targets silicon wafers (Si\SiO2) and modifies them, making it a key component in the production of semiconductors .
Mode of Action
Tris(dimethylamino)methylsilane interacts with its targets (silicon wafers) through a process known as Atomic Layer Deposition (ALD) . In this process, it reacts with Si\SiO2, resulting in the formation of thin films of Si oxynitride, carbonitride, nitride, and oxide .
Biochemical Pathways
The primary biochemical pathway affected by Tris(dimethylamino)methylsilane is the Atomic Layer Deposition (ALD) process . This process involves the sequential reaction of gaseous precursors with a substrate to create thin films. The downstream effects include the creation of multicomponent silicon-containing thin films .
Pharmacokinetics
While traditional pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME) are not applicable to Tris(dimethylamino)methylsilane, it’s worth noting that this compound has a boiling point of 142 °C and a density of 0.838 g/mL at 25 °C . These properties impact its volatility and thus its bioavailability in the ALD process .
Result of Action
The result of Tris(dimethylamino)methylsilane’s action is the formation of thin films of Si oxynitride, carbonitride, nitride, and oxide on silicon wafers . These thin films are crucial in the manufacturing of semiconductors, impacting their electrical properties and overall performance .
Action Environment
The action of Tris(dimethylamino)methylsilane is influenced by environmental factors such as temperature and pressure . The depositions can be carried out at low substrate temperatures (<150°C) . Additionally, Tris(dimethylamino)methylsilane is air sensitive and reacts rapidly with moisture, water, and protic solvents , indicating that its efficacy and stability are highly dependent on the environment in which it is stored and used .
准备方法
Synthetic Routes and Reaction Conditions: Tris(dimethylamino)methylsilane can be synthesized through the reaction of chloromethylsilane with dimethylamine . The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silane compound. The general reaction is as follows:
ClCH2Si(CH3)3+3(CH3)2NH→(CH3)2NCH2Si(N(CH3)2)3+3HCl
Industrial Production Methods: In industrial settings, tris(dimethylamino)methylsilane is produced using large-scale reactors where the reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity. The process involves the continuous feeding of reactants and the removal of by-products to ensure a steady production rate.
化学反应分析
Types of Reactions:
Oxidation: Tris(dimethylamino)methylsilane can undergo oxidation reactions, particularly when exposed to strong oxidizing agents. This can lead to the formation of silicon dioxide and other oxidation products.
Reduction: The compound can also participate in reduction reactions, often involving the reduction of metal oxides to their corresponding metals.
Substitution: Tris(dimethylamino)methylsilane can undergo substitution reactions where the dimethylamino groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various nucleophiles, such as halides and alkoxides, can be employed in substitution reactions.
Major Products Formed:
Oxidation: Silicon dioxide and dimethylamine.
Reduction: Reduced metals and dimethylamine.
Substitution: Substituted silanes and dimethylamine.
相似化合物的比较
Tris(trimethylsilyl)silane: This compound is similar in structure but has trimethylsilyl groups instead of dimethylamino groups.
Tris(dimethylamino)silane: This compound lacks the methyl group attached to the silicon atom, making it less reactive in certain applications.
Bis(trimethylsilyl)amine: This compound has two trimethylsilyl groups and one amine group, offering different reactivity and applications.
Uniqueness: Tris(dimethylamino)methylsilane is unique due to its combination of dimethylamino groups and a methyl group attached to the silicon atom. This structure provides a balance of reactivity and stability, making it suitable for a wide range of applications, particularly in surface modification and thin-film deposition processes.
属性
IUPAC Name |
N-[bis(dimethylamino)-methylsilyl]-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H21N3Si/c1-8(2)11(7,9(3)4)10(5)6/h1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHKKZIUZTWZKDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)[Si](C)(N(C)C)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H21N3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3063176 | |
| Record name | Heptamethylsilanetriamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3063176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3768-57-8 | |
| Record name | N,N,N′,N′,N′′,N′′,1-Heptamethylsilanetriamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3768-57-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Heptamethylsilanetriamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003768578 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silanetriamine, N,N,N',N',N'',N'',1-heptamethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Heptamethylsilanetriamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3063176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Heptamethylsilanetriamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.091 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HEPTAMETHYLSILANETRIAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C6ES3FD95X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Tris(dimethylamino)methylsilane (TDMAMS) interact with silicon dioxide (SiO2) surfaces, and what are the downstream effects?
A1: TDMAMS demonstrates a strong affinity for silicon dioxide surfaces, effectively reacting with surface silanol groups (Si-OH) [, ]. This reaction forms a stable, self-limiting monolayer on the SiO2, significantly reducing the density of available silanol groups [, ]. This surface passivation has important implications for material properties and applications, particularly in areas like semiconductor manufacturing and surface modification [, ].
Q2: Beyond silicon dioxide, does TDMAMS react with other types of molecules?
A3: Yes, research indicates that TDMAMS reacts with diamines []. Interestingly, the reaction outcome is dependent on the diamine structure. With N,N′-dialkyldiamines, TDMAMS forms substituted 1,3,2-diazasilacycloalkanes, highlighting its ability to participate in ring-forming reactions []. Conversely, reactions with N-alkyldiamines yield polycyclic silazanes, demonstrating a structure-dependent reactivity profile []. This suggests TDMAMS could have applications beyond surface modification, potentially in organic synthesis as well.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




